DFT-Calculated Monomer Band Gap: Th-F-Th (4.03 eV) vs. EDOT-F-EDOT (3.75 eV)
In monomer form, Th-F-Th (the target compound) exhibits a DFT-calculated HOMO-LUMO band gap of 4.03 eV, which is 0.28 eV wider than that of the EDOT-containing analog EDOT-F-EDOT (3.75 eV) . This wider gap is directly traced to the lower electron-donating character of thiophene relative to EDOT. Upon electropolymerization, the polymer P(Th-F-Th) retains a wider band gap (2.10 eV) than P(EDOT-F-EDOT) (1.70 eV), a difference of 0.40 eV .
| Evidence Dimension | DFT-calculated monomer band gap (HOMO-LUMO) |
|---|---|
| Target Compound Data | 4.03 eV (Th-F-Th monomer) |
| Comparator Or Baseline | 3.75 eV (EDOT-F-EDOT monomer) |
| Quantified Difference | Δ = +0.28 eV (Th-F-Th wider) |
| Conditions | DFT calculation; monomers in gas phase (Jiang et al., 2016) |
Why This Matters
A wider monomer band gap directly translates to a wider electrochemical stability window for the monomer and influences the onset of oxidative electropolymerization, making Th-F-Th preferable when higher oxidation potentials are required.
- [1] Jiang, Q.; et al. J. Polym. Sci. Part A: Polym. Chem. 2016, 54 (3), 325–334. DOI: 10.1002/pola.27935. View Source
